pKa Comparison: 1-isopropyl-1H-indole-5-carboxylic Acid vs. Unsubstituted, 1-Methyl, and 1-Ethyl Analogs
The predicted acid dissociation constant (pKa) of 1-isopropyl-1H-indole-5-carboxylic acid is 4.42±0.30, essentially identical to that of 1H-indole-5-carboxylic acid (pKa ~4.40) and the 1-methyl and 1-ethyl analogs (pKa ~4.44) . The N-isopropyl substitution does not significantly perturb the acidity of the 5-carboxyl group, indicating that electronic effects on the carboxyl moiety are minimal.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 4.42 ± 0.30 (predicted) |
| Comparator Or Baseline | 1H-indole-5-carboxylic acid: ~4.40 (predicted); 1-methyl-1H-indole-5-carboxylic acid: 4.44±0.30 (predicted); 1-ethyl-1H-indole-5-carboxylic acid: 4.44±0.30 (predicted) |
| Quantified Difference | Difference ≤ 0.04 log units |
| Conditions | Predicted values from ACD/Labs or similar software |
Why This Matters
The near-identical pKa across analogs indicates that differences in biological activity arise primarily from steric and lipophilic effects of the N-alkyl group rather than from altered carboxylate ionization, simplifying structure-activity interpretation.
